Cas no 151262-93-0 (o-Flutamide)

o-Flutamide is a nonsteroidal antiandrogen compound primarily used in biochemical and pharmacological research. It functions as a competitive antagonist of the androgen receptor, effectively inhibiting the binding of dihydrotestosterone (DHT) and testosterone. This property makes it valuable for studying androgen-dependent processes, including prostate cancer cell proliferation and hormone-responsive signaling pathways. o-Flutamide exhibits high specificity and moderate potency, allowing for precise modulation of androgen receptor activity in experimental settings. Its stability and well-characterized mechanism of action contribute to its utility in vitro and in vivo studies. Researchers favor o-Flutamide for its reproducibility and consistent performance in androgen receptor-related assays.
o-Flutamide structure
o-Flutamide structure
Product name:o-Flutamide
CAS No:151262-93-0
MF:C11H11N2O3F3
Molecular Weight:276.21184
CID:1075599
PubChem ID:384646

o-Flutamide 化学的及び物理的性質

名前と識別子

    • Imp. F (EP): 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
    • o-Flutamide
    • 2-methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide
    • 2-Methyl-N-[6-nitro-3-(trifluoromethyl)phenyl]propanamide
    • NSC 674689
    • Flutamide EP Impurity F
    • EX-A4937
    • NSC-674689
    • CHEMBL2000842
    • 72G1HB13G2
    • Flutamide Imp. F (EP); o-Flutamide; 2-Methyl-N-[2-nitro-5-(trifluoromethyl)phenyl]propanamide; Flutamide Impurity F
    • NSC674689
    • DTXSID10164743
    • NCI60_026487
    • O-FLUTAMIDE [USP-RS]
    • FLUTAMIDE IMPURITY F [EP IMPURITY]
    • 151262-93-0
    • 2-METHYL-N-(2-NITRO-5-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE
    • PROPANAMIDE, 2-METHYL-N-(2-NITRO-5-(TRIFLUOROMETHYL)PHENYL)-
    • Q27266069
    • UNII-72G1HB13G2
    • O-FLUTAMIDE (USP-RS)
    • DTXCID0087234
    • FLUTAMIDE IMPURITY F (EP IMPURITY)
    • インチ: InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-8-5-7(11(12,13)14)3-4-9(8)16(18)19/h3-6H,1-2H3,(H,15,17)
    • InChIKey: ZMFQELZYFBRXFJ-UHFFFAOYSA-N
    • SMILES: CC(C)C(=O)NC1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-]

計算された属性

  • 精确分子量: 276.07217670g/mol
  • 同位素质量: 276.07217670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 352
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 74.9Ų

じっけんとくせい

  • 密度みつど: 1.372±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: ほとんど溶けない(0.055 g/l)(25ºC)、

o-Flutamide Security Information

o-Flutamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-489888-10mg
o-Flutamide,
151262-93-0
10mg
¥2858.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-489888-10 mg
o-Flutamide,
151262-93-0
10mg
¥2,858.00 2023-07-11
A2B Chem LLC
AE84439-2.5mg
o-FlutaMide
151262-93-0
2.5mg
$238.00 2024-04-20
TRC
F598855-10mg
o-Flutamide
151262-93-0
10mg
$ 224.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1285862-50MG
151262-93-0
50MG
¥9538.08 2023-04-13
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1285862-50MG
o-Flutamide
151262-93-0
50mg
¥10813.73 2025-01-16
A2B Chem LLC
AE84439-10mg
o-FlutaMide
151262-93-0
10mg
$338.00 2024-04-20
A2B Chem LLC
AE84439-50mg
o-FlutaMide
151262-93-0
50mg
$941.00 2024-04-20
TRC
F598855-50mg
o-Flutamide
151262-93-0
50mg
$ 845.00 2023-09-07
TRC
F598855-2.5mg
o-Flutamide
151262-93-0
2.5mg
$ 121.00 2023-09-07

o-Flutamide 関連文献

o-Flutamideに関する追加情報

Professional Introduction to o-Flutamide (CAS No. 151262-93-0)

o-Flutamide, with the chemical compound identifier CAS No. 151262-93-0, is a significant pharmaceutical compound that has garnered considerable attention in the field of medicinal chemistry and pharmacology. This introduction delves into the compound's chemical properties, its therapeutic applications, and the latest research findings that underscore its relevance in modern medicine.

The molecular structure of o-Flutamide is characterized by its fluorinated benzamide core, which contributes to its unique pharmacological profile. As a derivative of flutamide, it exhibits potent anti-androgenic properties, making it a valuable agent in the management of hormonal imbalances and related disorders. The compound's mechanism of action primarily involves the inhibition of androgen receptors, thereby modulating the effects of testosterone and other androgenic hormones.

In recent years, o-Flutamide has been extensively studied for its potential applications beyond traditional therapeutic areas. Emerging research suggests that the compound may have significant roles in oncology, particularly in the treatment of hormone-sensitive cancers. Studies have demonstrated that o-Flutamide can disrupt estrogen signaling pathways, which is a critical factor in the progression of certain breast cancers. This discovery has opened new avenues for developing novel treatment strategies that leverage the anti-androgenic properties of o-Flutamide.

The pharmacokinetic profile of o-Flutamide is another area of active investigation. Research indicates that the compound exhibits high bioavailability and rapid absorption upon oral administration, which makes it a convenient and effective therapeutic option. Additionally, studies have explored its metabolic pathways and interactions with cytochrome P450 enzymes, providing insights into potential drug-drug interactions and dosing regimens.

One of the most compelling aspects of o-Flutamide is its versatility in clinical applications. Beyond its well-established use in treating conditions such as prostate cancer and hirsutism, recent studies have highlighted its potential in managing neurological disorders. Preliminary research suggests that o-Flutamide may have neuroprotective effects, particularly in neurodegenerative diseases where androgen receptor modulation plays a role. This opens up exciting possibilities for further exploration in this domain.

The synthesis and chemical modifications of o-Flutamide have also been a focus of academic and industrial research. Advanced synthetic methodologies have enabled the development of analogs with enhanced pharmacological properties, including improved selectivity and reduced side effects. These advancements not only contribute to the optimization of existing therapies but also pave the way for new drug candidates derived from the o-Flutamide scaffold.

Ethical considerations and patient safety are paramount when evaluating any pharmaceutical compound like o-Flutamide. Clinical trials have consistently shown that while effective, the compound can have side effects such as gynecomastia and hot flashes. However, ongoing research aims to mitigate these effects through dose adjustments and combination therapies. The integration of patient-reported outcomes into clinical trial designs has further enhanced our understanding of how patients experience these side effects, leading to more personalized treatment approaches.

The regulatory landscape for o-Flutamide has evolved alongside advancements in medical science. Regulatory agencies now require comprehensive data on both efficacy and safety before approving a drug for clinical use. The rigorous evaluation process ensures that patients receive treatments that are not only effective but also safe for long-term use. This regulatory scrutiny has driven innovation in drug development, encouraging manufacturers to invest in research that addresses unmet medical needs.

The future prospects for o-Flutamide are promising, with ongoing research aiming to expand its therapeutic applications. Innovations in drug delivery systems, such as targeted nanoparticles, are being explored to enhance the compound's bioavailability and reduce systemic side effects. Additionally, collaborations between academia and industry are fostering new discoveries that could revolutionize how we use o-Flutamide in clinical practice.

In conclusion, , identified by its CAS number 151262-93-0, is a multifaceted pharmaceutical compound with significant implications for modern medicine. Its anti-androgenic properties make it a valuable tool in treating hormonal disorders and cancers, while ongoing research continues to uncover new therapeutic potentials. As our understanding of its mechanisms and applications evolves, so too does our ability to harness its benefits for patients worldwide.

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